Isopropyl lauroyl sarcosinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[dodecanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)15-18(21)22-16(2)3/h16H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCIFRJORZNGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177586 | |
| Record name | Isopropyl lauroyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230309-38-3 | |
| Record name | Isopropyl N-lauroylsarcosinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230309-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl lauroyl sarcosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230309383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl lauroyl sarcosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL LAUROYL SARCOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYR06W430J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sensitization Phase:this Initial Phase Occurs Upon First Contact with the Allergen and is Clinically Silent.nih.govamsterdamumc.nl
Molecular Initiating Event: The process begins with the surfactant penetrating the stratum corneum and covalently binding to skin proteins, forming an immunogenic complex. nih.govaltex.org The reactivity of the acyl group is a key factor in a compound's sensitization potential. nih.govacs.org
Antigen Presentation: Epidermal Langerhans cells (LCs) and other dermal dendritic cells (DCs) capture and process these haptenated proteins. nih.govfrontiersin.org
Migration and Maturation: These antigen-presenting cells (APCs) then migrate from the skin to the regional lymph nodes. During this migration, they mature, enabling them to effectively present the antigen to T-lymphocytes. frontiersin.orgmedscape.com
T-Cell Priming: In the lymph nodes, the mature APCs present the hapten-peptide complex to naive T-cells. This leads to the activation and proliferation of antigen-specific T-cells (including Th1, Th2, and Th17 subtypes), creating a population of memory T-cells. frontiersin.orgnih.govnih.gov
Mechanistic Studies of Interfacial and Self Assembly Phenomena of Isopropyl Lauroyl Sarcosinate
Micellization and Critical Micelle Concentration Studies of Isopropyl Lauroyl Sarcosinate in Aqueous and Mixed Media
Due to its low aqueous solubility and oily nature, this compound does not typically form micelles in purely aqueous solutions in the classical sense, and therefore, a critical micelle concentration (CMC) is not a commonly reported parameter for this compound on its own. industrialchemicals.gov.au Instead of self-aggregating into micelles, it tends to be solubilized within the micellar structures formed by other, more water-soluble surfactants. researchgate.netacs.orgnih.gov Its function is primarily observed in mixed media, where it modifies the aggregation behavior and phase properties of the primary surfactant system. researchgate.netacs.org
Phase Behavior and Liquid Crystalline Systems of this compound
The phase behavior of systems containing this compound is complex and highly dependent on the other components present, such as primary surfactants and oils. The compound significantly influences the structure and curvature of self-assembled aggregates.
Research has shown that this compound is involved in the formation of various liquid crystalline phases. In systems containing equal weights of water and oil (specifically, isopropyl myristate), the presence of this compound leads to the formation of a lamellar liquid crystal (Lα) phase. nih.gov This phase is characterized by a bilayer structure of surfactant molecules. In other systems, it can induce transitions from hexagonal phases to more complex micellar structures like discontinuous cubic phases. researchgate.netacs.org
The effect of this compound on the structure of surfactant aggregates is highly specific to the primary surfactant in the system. Its behavior is attributed to its placement within the micellar aggregates and its influence on the surfactant layer's curvature.
When added as an oil to an aqueous solution of the N-acylamino acid surfactant sodium N-dodecanoylsarcosinate (Sar), this compound causes an unusual phase transition from a hexagonal liquid crystalline (H1) phase to a discontinuous cubic (I1) phase. researchgate.netacs.org The H1 phase consists of cylindrical micelles, while the I1 phase is composed of discrete, ordered micelles. This transition is contrary to the typical effect of adding an amphiphilic oil, which usually induces a less positive curvature and a transition to a lamellar (Lα) phase. acs.org The reason for this atypical behavior is believed to be the bulky headgroup of the sarcosinate surfactant; the addition of this compound increases repulsion between the headgroups, and the transition to the I1 phase helps to alleviate this repulsion. acs.org
However, when this compound is added to a different surfactant system, such as a non-ionic C(12)EO(8) aqueous solution, it behaves more like a typical polar oil. In this case, it induces a transition from the hexagonal (H1) phase to the lamellar (Lα) phase. nih.gov This is because the this compound molecules penetrate the palisade layer of the C(12)EO(8) micelles, making the surfactant layer curvature less positive and favoring the formation of flat lamellar sheets. nih.gov
| Primary Surfactant System | Observed Phase Transition with this compound | Mechanism | Reference |
|---|---|---|---|
| Sodium N-dodecanoylsarcosinate (Sar) | Hexagonal (H1) → Discontinuous Cubic (I1) | Increases repulsion between bulky headgroups, favoring discrete micelle formation. | acs.org |
| C(12)EO(8) | Hexagonal (H1) → Lamellar (Lα) | Penetrates the surfactant palisade layer, making the layer curvature less positive. | nih.gov |
Molecular Conformation and Isomerism of this compound in Solution
Nuclear Magnetic Resonance (NMR) studies have revealed that this compound exists as a mixture of cis and trans isomers due to the restricted rotation around the amide bond. The equilibrium between these two conformers is sensitive to the molecular environment.
In a dilute chloroform (B151607) (CDCl3) solution, the trans conformation is more stable, with the trans/cis ratio being greater than 3.2. However, in aqueous solutions, the population of the trans isomer decreases. researchgate.net When this compound is added to an aqueous solution of sodium N-dodecanoylsarcosinate (Sar), the conformational equilibrium of both species is affected. As the concentration of this compound increases, the population of its trans isomer also increases. researchgate.net This conformational change is linked to the phase transition behavior of the system, highlighting the interplay between molecular structure and macroscopic properties. researchgate.net
| Solvent/System | Observation | Dominant Isomer/Trend | Reference |
|---|---|---|---|
| Dilute CDCl3 | 13C- and 1H-NMR spectra show a trans/cis ratio > 3.2. | Trans | researchgate.net |
| Aqueous Solution | The population of the trans isomer decreases compared to organic solvent. | Cis population increases | researchgate.net |
| Water/Sodium N-dodecanoylsarcosinate (Sar) Solution | With increasing this compound concentration, the population of its trans isomer increases. | Trans population increases with concentration | researchgate.net |
Surface Activity and Adsorption at Interfaces: Theoretical and Experimental Analyses
This compound is recognized for its surface activity, a property that allows it to reduce the surface tension at oil-water interfaces and function as an emulsifier. ontosight.aievitachem.com This activity is fundamental to its use in various formulations. However, specific quantitative data from theoretical models or experimental analyses, such as the Langmuir adsorption isotherm, surface excess concentration, or minimum area per molecule at an interface, are not extensively documented in the available literature for this specific compound.
Its low water solubility and oily character mean that its primary interfacial action occurs in mixed systems, where it adsorbs at interfaces alongside primary surfactants or enhances the penetration and solubilization of other substances. industrialchemicals.gov.aunih.gov While it is known to facilitate the mixing of oil and water by reducing surface tension, detailed studies quantifying its independent adsorption behavior at air-water or oil-water interfaces are sparse. ontosight.aievitachem.com
Toxicological and Safety Research Paradigms of Isopropyl Lauroyl Sarcosinate
In Vitro and In Vivo Toxicological Assessments of Isopropyl Lauroyl Sarcosinate
Toxicological evaluations of this compound have been conducted through both in vitro (laboratory-based) and in vivo (animal-based) models to characterize its potential hazards.
Acute toxicity studies are designed to assess the effects of a single, high-level exposure to a substance. For this compound, these studies have generally indicated a low order of acute toxicity via oral and dermal routes of exposure. industrialchemicals.gov.au
A public report on the chemical noted its low acute toxicity in rats following oral administration. industrialchemicals.gov.au Similarly, dermal exposure in animal models suggested a low potential for acute toxicity through skin contact. industrialchemicals.gov.au No information was available regarding its acute inhalation toxicity. industrialchemicals.gov.au
Table 1: Acute Toxicity of this compound
| Test Type | Species | Route | Result |
|---|---|---|---|
| Acute Toxicity | Rat | Oral | Low Toxicity industrialchemicals.gov.au |
| Acute Toxicity | Not Specified | Dermal | Low Toxicity industrialchemicals.gov.au |
| Acute Toxicity | Not Specified | Inhalation | Data Not Available industrialchemicals.gov.au |
Repeated dose toxicity studies are critical for evaluating the potential for cumulative damage from longer-term, lower-level exposures. A 28-day repeated dose oral toxicity study was conducted in rats to assess the systemic effects of this compound. industrialchemicals.gov.au
In this study, a No-Observed-Adverse-Effect Level (NOAEL) was established. industrialchemicals.gov.au This value was determined based on observations of increased liver and kidney weights in male and female rats at higher dose levels. industrialchemicals.gov.au
Table 2: Repeated Dose Systemic Toxicity of this compound
| Study Duration | Species | Route | Key Findings | NOAEL |
|---|---|---|---|---|
| 28 days | Rat | Oral | Increased liver and kidney weights at high doses industrialchemicals.gov.au | 200 mg/kg bw/day industrialchemicals.gov.au |
Genotoxicity and Mutagenicity Research on this compound
Genotoxicity and mutagenicity studies are performed to determine if a substance can damage genetic material (DNA), potentially leading to mutations or cancer. This compound has been evaluated in a battery of in vitro and in vivo tests to assess these endpoints.
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to detect the mutagenic potential of a chemical. nih.govre-place.be This test utilizes specific strains of bacteria that have lost the ability to synthesize a necessary amino acid, histidine. re-place.bescirp.org The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and grow in a histidine-free medium. re-place.bescirp.org
In the case of this compound, an in vitro bacterial reverse mutation study was conducted. industrialchemicals.gov.au The results of this assay were negative, indicating that under the experimental conditions, the compound did not induce gene mutations in the tested bacterial strains. industrialchemicals.gov.au
Chromosomal aberration tests are designed to identify substances that can cause structural changes in chromosomes. criver.comeurofins.de These in vitro tests are typically performed on cultured mammalian cells. criver.com
An in vitro chromosome aberration test was conducted on this compound using Chinese Hamster V79 cells. industrialchemicals.gov.au The results of this study were noteworthy. Without metabolic activation, the test was negative. industrialchemicals.gov.au However, in the presence of a metabolic activation system (S9), which mimics the metabolic processes in the liver, clear positive results were observed. industrialchemicals.gov.au This suggests that metabolites of this compound, rather than the parent compound itself, may have the potential to cause chromosomal damage. industrialchemicals.gov.au
A significant limitation of this in vitro finding is that it does not fully replicate the complex biological environment of a whole organism, where detoxification and repair mechanisms are also at play. epa.gov Therefore, while the positive result is a point of consideration, it does not definitively conclude that the substance would be clastogenic in vivo. industrialchemicals.gov.au
Table 3: In Vitro Genotoxicity of this compound
| Test | System | Metabolic Activation | Result |
|---|---|---|---|
| Bacterial Reverse Mutation Assay | Bacteria | With and Without | Negative industrialchemicals.gov.au |
| Chromosome Aberration Test | Chinese Hamster V79 Cells | Without | Negative industrialchemicals.gov.au |
| Chromosome Aberration Test | Chinese Hamster V79 Cells | With | Positive industrialchemicals.gov.au |
To further investigate the potential for chromosomal damage in a whole organism, an in vivo mammalian erythrocyte micronucleus test was performed. industrialchemicals.gov.au This test assesses damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow of animals. epa.govcir-safety.orgoecd.org The formation of micronuclei, which are small nuclei that contain lagging chromosome fragments or whole chromosomes, is the primary endpoint. epa.govcir-safety.org
The in vivo micronucleus assay in mice for this compound yielded a negative result. industrialchemicals.gov.au Although there was some uncertainty regarding the extent to which the test substance reached the bone marrow, the presence of adverse clinical signs in the test animals suggested systemic exposure had occurred. industrialchemicals.gov.au This negative in vivo result provides important context to the positive in vitro chromosomal aberration finding, suggesting that the clastogenic potential observed in vitro may not be expressed in a whole animal system. industrialchemicals.gov.au
Table 4: In Vivo Genotoxicity of this compound
| Test | Species | Route | Result |
|---|---|---|---|
| Mammalian Erythrocyte Micronucleus Test | Mouse | Oral | Negative industrialchemicals.gov.au |
Reproductive and Developmental Toxicity Studies of this compound
The evaluation of reproductive and developmental toxicity is a critical component in the safety assessment of chemical compounds. For this compound, studies have been conducted to determine its potential to interfere with normal reproductive processes and fetal development.
In a prenatal developmental toxicity study conducted in rats according to OECD Test Guideline 414, this compound was administered orally. The study established a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg bw/day for both maternal toxicity and embryo-fetal toxicity. industrialchemicals.gov.au This indicates that at this dose level, no significant adverse effects were observed in the pregnant dams or the developing fetuses. industrialchemicals.gov.au
Studies on structurally related compounds, such as Sodium Lauroyl Sarcosinate, provide additional context. A two-year oral toxicity study in rats found that feeding up to 1000 mg/kg/day of Sodium Lauroyl Sarcosinate did not adversely affect fertility. cir-safety.org Furthermore, a prenatal developmental toxicity study (OECD Guideline 414) on Sodium Lauroyl Sarcosinate (95% pure) in Sprague-Dawley rats showed it was not embryotoxic or teratogenic at doses up to 250 mg/kg/day. cir-safety.org In this study, the NOAEL for maternal toxicity was 30 mg/kg/day, while the NOEL for developmental toxicity was ≥250 mg/kg/day. cir-safety.org
Table 1: Summary of Reproductive and Developmental Toxicity Data
| Compound | Study Type | Species | Guideline | Key Finding | Citation |
|---|---|---|---|---|---|
| This compound | Prenatal Developmental Toxicity | Rat | OECD TG 414 | NOAEL (maternal and embryo-fetal toxicity): 1000 mg/kg bw/day | industrialchemicals.gov.au |
| Sodium Lauroyl Sarcosinate | 2-Year Oral Toxicity | Rat | - | No adverse effect on fertility up to 1000 mg/kg/day | cir-safety.org |
| Sodium Lauroyl Sarcosinate | Prenatal Developmental Toxicity | Rat | OECD TG 414 | Not embryotoxic or teratogenic; NOEL (developmental): ≥250 mg/kg/day | cir-safety.org |
Mechanisms of Dermal Absorption and Systemic Exposure of this compound
The primary route of human exposure to this compound from cosmetic products is through the skin. industrialchemicals.gov.au Therefore, understanding its dermal absorption is key to assessing systemic exposure. This compound has a molecular weight of 313.5 Da and a calculated partition coefficient (log Pow) of >5, characteristics that suggest a potential for dermal absorption. industrialchemicals.gov.au Due to its surface-active properties, it may also enhance the penetration of other chemicals present in a formulation. industrialchemicals.gov.aucir-safety.org This potential for penetration enhancement has been identified for the broader chemical group of sarcosines and sarcosinates. industrialchemicals.gov.aucir-safety.org
Quantitative data on the percutaneous absorption of this compound is limited. Predictive modeling based on its physicochemical properties suggests a dermal absorption rate of 1% to 5%. industrialchemicals.gov.au However, for the purpose of conservative risk assessment, a dermal absorption value of 10% has been assumed in some evaluations due to existing uncertainties. industrialchemicals.gov.au
Table 2: Quantitative Dermal Absorption Data for this compound
| Assessment Method | Predicted/Assumed Absorption Rate | Basis for Value | Citation |
|---|---|---|---|
| Predictive Model | 1% - 5% | Based on a model by Gregoire et al. 2009 | industrialchemicals.gov.au |
| Risk Assessment Assumption | 10% | A conservative value to account for uncertainty | industrialchemicals.gov.au |
Comparing this compound with structurally similar compounds provides insight into its likely behavior. For instance, Lauroyl Sarcosine (B1681465), the free acid form, did not significantly enhance transdermal flux on its own but synergistically increased skin permeability when combined with ethanol (B145695). cir-safety.org A formulation with 3% Lauroyl Sarcosine in 50% aqueous ethanol increased the transdermal delivery of fluorescein (B123965) by 47-fold across human cadaver epidermis. cir-safety.org
Other surfactants show varied absorption rates. A review of non-ionic alcohol ethoxylate surfactants, which have some similarities to this compound, found low skin penetration, with 2% or less absorption of ethoxylated lauryl alcohol in a human volunteer study. industrialchemicals.gov.au Another sarcosine surfactant showed less than 1% absorption in an isolated skin model. industrialchemicals.gov.au In contrast, up to 6% of lauramidopropyl betaine (B1666868) was absorbed through rat skin after 48 hours. industrialchemicals.gov.au
Table 3: Comparative Dermal Penetration of Structurally Similar Compounds
| Compound | Model/System | Absorption/Effect | Citation |
|---|---|---|---|
| Lauroyl Sarcosine | Human Cadaver Skin (with 50% ethanol) | 47-fold increase in fluorescein delivery | cir-safety.org |
| Alcohol Ethoxylate Surfactants | Human Volunteers (in vivo) | ≤ 2% absorption | industrialchemicals.gov.au |
| A Sarcosine Surfactant | Isolated Skin Model | < 1% absorption | industrialchemicals.gov.au |
| Lauramidopropyl Betaine | Rat Skin (in vitro) | Up to 6% absorption (48h) | industrialchemicals.gov.au |
Potential for Nitrosamine (B1359907) Formation in this compound and Related Compounds
A significant consideration in the safety of sarcosinate derivatives is the potential for the formation of N-nitroso compounds, which are often potent carcinogens. cir-safety.orgcir-safety.org The concern arises because a starting material for the synthesis of acyl sarcosines is sarcosine (N-methylglycine), which can be nitrosated to form N-nitrososarcosine, a known animal carcinogen. industrialchemicals.gov.aucir-safety.orgcir-safety.org
In this compound, the nitrogen atom is part of an amide linkage. industrialchemicals.gov.au The reactivity of amides towards common nitrosating agents (like nitrous acid) is generally low. industrialchemicals.gov.aueuropa.eu This reduced reactivity is due to the electron-withdrawing properties of the adjacent carbonyl group, which decreases the nucleophilicity of the nitrogen atom. europa.eu Consequently, the formation of nitrosamines from this compound is considered to have a low probability under normal conditions. industrialchemicals.gov.au Powerful nitrosating agents are typically required to convert secondary amides into their N-nitroso derivatives. europa.eu
Despite the low reactivity of the amide group, best practices in manufacturing are essential to prevent any potential for nitrosamine contamination in the final product. Key mitigation strategies include:
Control of Raw Materials: Ensuring that the levels of secondary amine impurities, including residual sarcosine, in the starting materials are minimized is a primary strategy. industrialchemicals.gov.aueuropa.eu Suppliers of this compound are advised to keep amine levels as low as possible. industrialchemicals.gov.au
Avoidance of Nitrosating Conditions: Manufacturers should avoid conditions that favor nitrosation. This includes preventing contamination from nitrite (B80452) precursors by keeping the synthesis reaction in a closed system. cir-safety.org
Good Manufacturing Practices (GMP): Adherence to GMP is crucial. This involves using purified water, employing nitrite-free containers for storage, and minimizing contact with air that may contain nitrogen oxides during manufacturing. ikw.org
Use of Inhibitors: In some formulations, inhibitors can be added to scavenge nitrosating agents. These can be water-soluble (e.g., ascorbic acid, sodium bisulfite) or oil-soluble (e.g., tocopherols, BHT). europa.euikw.org Inhibitors should be added to a formulation before any organonitrogen ingredients. ikw.org
Process Control: Carrying out formulation, manufacturing, and storage at the lowest feasible temperatures can help limit potential reactions. ikw.orgspecchemonline.com
Biological Interactions and Permeation Studies of Isopropyl Lauroyl Sarcosinate
Permeation Enhancement Mechanisms of Isopropyl Lauroyl Sarcosinate across Biological Barriers
The primary mechanism by which this compound and related compounds enhance skin permeation is through the disruption of the highly organized lipid structure of the stratum corneum. omicsonline.orgjddtonline.info This action increases the fluidity of the lipid bilayers, thereby creating pathways for other molecules to penetrate more easily.
The efficacy of penetration enhancers is often magnified when used in conjunction with co-solvents. While specific quantitative data on the synergistic effects of this compound are not extensively detailed in publicly available research, studies on the closely related N-lauroyl sarcosine (B1681465) (NLS) provide significant insights.
Research has demonstrated a potent synergistic relationship between NLS and ethanol (B145695). google.comresearchgate.net In one study, formulations containing NLS in aqueous ethanol solutions increased the transdermal delivery of a model fluorescent compound across human cadaver epidermis by up to 47-fold. researchgate.netnih.gov The permeability enhancement was found to be dependent on the concentration of both NLS and ethanol, with the most significant effects observed with 1-3% NLS in 25-50% ethanol solutions. cir-safety.org Higher concentrations of ethanol (75-100%) resulted in a weaker enhancement effect, suggesting an optimal formulation window for this synergistic action. cir-safety.org The combination of propylene (B89431) glycol with lauric acid has also been shown to have a synergistic effect on lipid fluidization in the stratum corneum. jddtonline.info Given that this compound is a highly polar emollient often used to solubilize water-insoluble actives, its combination with co-solvents like ethanol or glycols is a key strategy in formulation to improve the bioavailability of active ingredients. ulprospector.com
Table 1: Permeation Enhancement of Fluorescein (B123965) by N-Lauroyl Sarcosine (NLS) and Ethanol across Human Epidermis
| Formulation | Concentration of NLS | Concentration of Ethanol | Permeability Enhancement (Fold Increase) |
| Control (PBS) | 0% | 0% | 1 |
| NLS in PBS | 1-3% | 0% | No significant enhancement |
| NLS in aq. Ethanol | 3% | 50% | 47 |
| NLS in aq. Ethanol | 1-3% | 25-50% | Concentration-dependent increase |
| NLS in aq. Ethanol | Not specified | 75-100% | Weaker enhancement |
Data extrapolated from studies on N-lauroyl sarcosine, a structurally related compound. cir-safety.orgnih.gov
The stratum corneum's barrier function is primarily attributed to its unique intercellular lipid matrix, composed of ceramides (B1148491), cholesterol, and free fatty acids arranged in highly ordered lamellar bilayers. omicsonline.orgthaiscience.info Penetration enhancers like sarcosinates function by inserting themselves into these lipid domains and disrupting their ordered packing. jddtonline.infonih.gov This disruption leads to an increase in the fluidity of the lipid bilayers, a process known as lipid fluidization. researchgate.net
Attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) and differential scanning calorimetry (DSC) are instrumental techniques for studying these structural changes. nih.gov FTIR spectroscopy can detect shifts in the vibrational frequencies of the methylene (B1212753) (CH₂) groups within the lipid acyl chains. An upward shift in the CH₂ asymmetric stretching frequency (around 2920 cm⁻¹) indicates a more disordered or fluid state of the lipids. nih.govnih.govncku.edu.tw Studies on N-lauroyl sarcosine have shown that in combination with ethanol, it induces a significant shift in this band, confirming its lipid fluidization activity. nih.gov
DSC studies complement these findings by measuring changes in the thermal transitions of the stratum corneum lipids. A decrease in the phase transition temperature indicates that less energy is required to disrupt the ordered lipid structure, signifying increased fluidity. nih.govucl.ac.uk For instance, treatment with N-lauroyl sarcosine and ethanol has been shown to lower the transition temperatures of stratum corneum lipids. ucl.ac.uk It is through this mechanism of synergistic lipid fluidization that this compound and its analogs are believed to enhance the penetration of co-formulated active ingredients. cir-safety.orgresearchgate.net
Table 2: Spectroscopic and Thermal Analysis of Stratum Corneum Lipids Treated with Penetration Enhancers
| Analysis Technique | Parameter | Observation with Sarcosinate Enhancers | Interpretation |
| ATR-FTIR | CH₂ Asymmetric Stretching Frequency (~2920 cm⁻¹) | Increase in wavenumber (cm⁻¹) | Increased lipid disorder and fluidity nih.gov |
| ATR-FTIR | CH₂ Symmetric Stretching Frequency (~2850 cm⁻¹) | Increase in wavenumber (cm⁻¹) | Increased lipid disorder and fluidity nih.gov |
| DSC | Lipid Phase Transition Temperature (T₁) | Decrease in temperature (°C) | Reduced energy required for lipid disruption, increased fluidity nih.govucl.ac.uk |
Findings based on studies of N-lauroyl sarcosine, a structurally similar penetration enhancer. nih.govnih.govucl.ac.uk
Interaction with Biological Membranes and Cells: In Vitro Models (e.g., Caco-2 Cells)
In vitro cell culture models are crucial for predicting the intestinal absorption and potential interactions of compounds. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model because when cultured, the cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp). nih.govevotec.commedtechbcn.com
Nonionic surfactants have been shown to enhance the absorptive permeability of drugs in Caco-2 cells, suggesting a transcellular permeation enhancing effect. nih.gov Some surfactants may also inhibit the function of P-gp, thereby reducing the efflux of co-administered drugs and increasing their net absorption. nih.gov Given that this compound is a non-polar surfactant derived from an amino acid, it could potentially influence the permeability of drugs across Caco-2 monolayers through direct membrane effects or by interacting with cellular transport proteins. However, without specific experimental data, its precise interactions remain speculative.
Influence of this compound on Bioavailability of Co-formulated Active Pharmaceutical Ingredients
The bioavailability of a topically applied active pharmaceutical ingredient (API) is directly related to its ability to penetrate the stratum corneum and reach its target site in the lower layers of the skin. ulprospector.com By enhancing the penetration of APIs, this compound can significantly improve their bioavailability and, consequently, their therapeutic efficacy. ulprospector.comgoogle.comgoogle.com
This compound is described as a highly polar emollient that facilitates the penetration of oil-soluble active ingredients. baischem.comulprospector.com Its mechanism involves disrupting the skin's barrier function by altering the structure of the intercellular lipids, as discussed previously. ulprospector.com This disruption allows for increased partitioning of the API from the formulation into the skin.
Patents related to cosmetic and pharmaceutical compositions list this compound as a component in formulations designed to increase the bioavailability of active compounds. google.comgoogle.comgoogle.com For example, it has been included in compositions with actives like baicalin (B1667713) and vitamin C to increase their depth of penetration. google.com The use of such enhancers is particularly important for molecules that have poor skin permeability due to factors like high molecular weight, charge, or unfavorable hydrophilic/lipophilic balance. google.com While these formulation patents suggest a positive influence on bioavailability, quantitative in vivo studies specifically demonstrating the extent of bioavailability enhancement of co-formulated APIs by this compound are not extensively reported in the scientific literature.
Dermatological and Sensitization Research on Isopropyl Lauroyl Sarcosinate
Allergic Contact Dermatitis Induced by Isopropyl Lauroyl Sarcosinate
Allergic contact dermatitis (ACD) is an immunological response to an allergen, and certain individuals have shown susceptibility to this compound following exposure, typically through cosmetic products. nih.govnih.govmdpi.com
Clinical evidence has identified this compound as a contact allergen. nih.govnih.gov Case reports provide the primary source of information regarding ACD caused by this compound.
One notable case involved a 43-year-old Japanese woman who experienced a three-year history of erythema, vesicles, and a burning sensation on her face. scispace.com Allergic contact dermatitis from a cosmetic was suspected. Patch testing confirmed a positive reaction to her cosmetic product and subsequently to this compound at a 5% concentration in ethanol (B145695). scispace.com The clinical relevance was further confirmed with a Repeated Open Application Test (ROAT). scispace.com Another case report from France also documented ACD to this compound found in a cosmetic product. nih.gov
While these cases confirm its status as a potential allergen, broader epidemiological data on the prevalence of sensitization to this compound in the general population is limited. The related compound, sodium lauroyl sarcosinate, has also been reported as a cause of ACD in various contexts, including from liquid soaps and cleansers. cir-safety.orgresearchgate.netresearchgate.net
Table 1: Summary of Selected Clinical Case Reports on this compound
| Case Description | Presenting Symptoms | Diagnostic Method | Test Substance & Concentration | Outcome | Reference |
| 43-year-old female | Oedematous erythema, vesicles, burning sensation, pruritus of the face | Patch Test & ROAT | This compound 5% ethanol | Positive reaction confirmed ACD | scispace.com |
| Adult female | Facial Dermatoses | Patch Test & ROAT | Not specified | Confirmed ACD from a cosmetic | nih.govnih.gov |
The primary causative factor for allergic contact dermatitis to this compound is its inclusion in cosmetic formulations that are applied to the skin. nih.govnih.govscispace.com Public exposure can be widespread and frequent through the daily use of various cosmetic products. industrialchemicals.gov.au
In the investigation of allergens, it is sometimes observed that individuals are sensitized to more than one substance. In the case of the 43-year-old woman with a confirmed allergy to this compound, a concomitant positive reaction to gold sodium thiosulfate (B1220275) was also noted. scispace.com
Studies on related sarcosinate surfactants have explored co-reactivity with other common allergens. A study investigating sodium lauroyl sarcosinate, isostearamidopropyl morpholine (B109124) lactate, and disodium (B8443419) lauroamphodiacetate did not find significant co-reactivity between sodium lauroyl sarcosinate and other tested surfactants like cocamidopropyl betaine (B1666868) or amidoamine. researchgate.netnih.gov This suggests that cross-reactivity patterns may not be extensive, although more research is needed specifically for this compound.
Skin Irritation and Sensitization Mechanisms of this compound
Beyond its allergenic potential, the compound has been evaluated for its capacity to cause primary skin irritation and to act as a skin sensitizer (B1316253) through mechanisms studied in animal models.
Based on research conducted in animal models, this compound has been classified as a slight skin irritant. industrialchemicals.gov.au A study following OECD TG 404 guidelines on rabbits indicated slight irritation. industrialchemicals.gov.au
For comparison, studies on other sarcosinate derivatives have shown varied results. Oleoyl sarcosine (B1681465) applied undiluted to rabbit skin was classified as irritating. cir-safety.org Conversely, sodium lauroyl sarcosinate was found to be non-irritating to rabbits in some tests when applied as a 2% solution in a formulation or as a pure powder. cir-safety.org However, another study using a 10% active solution of sodium lauroyl sarcosinate on rabbits observed well-defined erythema. cir-safety.org
Table 2: Primary Skin Irritation Data in Animal Models
| Compound | Animal Model | Method | Observation | Classification | Reference |
| This compound | Rabbit | OECD TG 404 | Slight skin irritation | Slight Irritant | industrialchemicals.gov.au |
| Oleoyl Sarcosine | Rabbit | Occlusive patch for 24h | Mean erythema score 2.7-3 at 72h, slight necrosis | Irritating | cir-safety.org |
| Sodium Lauroyl Sarcosinate | Rabbit | Occlusive patch for 24h (10% active material) | Well-defined erythema | Irritating | cir-safety.org |
| Sodium Lauroyl Sarcosinate | Rabbit | Not specified (2% in formulation) | Not specified | Non-irritating | cir-safety.org |
The skin sensitization potential of this compound has been assessed using the guinea pig maximization test (GPMT), a standard method for screening potential contact allergens. nih.govalliancenational.co.uk
In a GPMT conducted according to OECD TG 406, this compound showed no evidence of inducing skin sensitization. industrialchemicals.gov.au The preliminary study for this test determined the maximum non-irritating concentration to be 0.5%. industrialchemicals.gov.au During the main study, no skin reactions were observed in the test animals after the challenge treatment. industrialchemicals.gov.au
Similarly, other sarcosinate derivatives have been evaluated. Oleoyl sarcosine was classified as not sensitizing in a GPMT. cir-safety.org In a study on various surfactants, sodium lauroamphoacetate was also found to be non-sensitizing in a GPMT. cir-safety.org
Table 3: Guinea Pig Maximization Test (GPMT) Findings
| Compound | Test Method | Induction Concentration | Challenge Concentration | Result | Reference |
| This compound | OECD TG 406 Maximisation Test | Intradermal: 50% in FCATopical: Not specified | 0.5% | Not a sensitizer | industrialchemicals.gov.au |
| Oleoyl Sarcosine | GPMT | Not specified | 3% in petrolatum | Not a sensitizer | cir-safety.org |
| Sodium Lauroamphoacetate | GPMT | Intradermal: 0.5%Topical: 50% | 20% | Not a sensitizer | cir-safety.org |
Comparative Patch Testing and Repeated Open Application Test Methodologies for Sarcosinate Derivatives
Patch testing is the primary diagnostic tool for identifying the causative agent in allergic contact dermatitis. nih.gov For suspected cosmetic allergies where the clinical relevance of a patch test result is unclear, the Repeated Open Application Test (ROAT) is often employed. dermnetnz.orgskinhealthinstitute.org.auscispace.com
In the clinical evaluation of patients with suspected ACD to this compound, a combination of patch testing and ROAT has been utilized. scispace.com In one case, patch tests were first conducted with the patient's own cosmetic product ("as is") and then with the individual ingredients. scispace.com this compound was tested at 5% in ethanol, yielding a positive reaction. scispace.com The ROAT, which involves applying the substance to a small area of skin twice daily for a period of time, was also performed with this compound 5% in ethanol and resulted in erythema on the third day, confirming the clinical relevance of the patch test finding. scispace.comdermnetnz.org
For the related compound, sodium lauroyl sarcosinate, patch testing has been performed at various concentrations, including 0.1%, 0.5%, and 1% aqueous solutions. cir-safety.orgcir-safety.org A study on novel surfactant allergens used patch test concentrations of 0.5% and 1.0% aqueous solutions for sodium lauroyl sarcosinate. researchgate.netnih.gov The ROAT helps to confirm that a product containing a known allergen will cause a reaction under normal use conditions and to clarify weak or questionable patch test results. skinhealthinstitute.org.auscispace.comnih.gov
Immunological Response Pathways to N-Acyl Amino Acid Surfactants
The immunological response to N-acyl amino acid surfactants, such as this compound, is primarily understood through the framework of allergic contact dermatitis (ACD), a type IV delayed-hypersensitivity reaction. This response is not triggered by the substance itself in its original state but requires a series of immunological events initiated by the chemical's interaction with skin components.
The central mechanism for the initiation of skin sensitization by reactive chemicals is the formation of a covalent bond with skin proteins. researchgate.net Small chemical molecules, known as haptens, are typically not immunogenic on their own. libretexts.orgnih.gov However, N-acyl amino acid surfactants can act as electrophilic haptens that react with nucleophilic amino acid residues (like lysine (B10760008) or cysteine) on endogenous skin proteins. nih.govnih.gov This process, called haptenation, forms a hapten-protein conjugate, or adduct, which can be recognized by the immune system as a foreign antigen. libretexts.org
The immunological cascade leading to ACD is generally described in two distinct phases:
Advanced Formulation Science and Application Mechanisms of Isopropyl Lauroyl Sarcosinate
Solubilization Mechanisms for Organic UV Filters and Other Lipophilic Compounds by Isopropyl Lauroyl Sarcosinate
This compound, an ester of lauroyl sarcosinate and isopropyl alcohol, serves as a highly effective solubilizing agent in cosmetic and pharmaceutical formulations, particularly for challenging lipophilic compounds such as organic ultraviolet (UV) filters. Its unique molecular structure, which combines a fatty acid chain, an amino acid derivative, and an isopropyl group, imparts an amphiphilic character, allowing it to interact favorably with both polar and non-polar moieties. This dual characteristic is fundamental to its solubilizing capabilities.
Role in Enhancing Solubility of Challenging Actives
The efficacy of this compound as a solubilizer stems from its high polarity and its ability to act as a potent, polar emollient. This allows for the successful incorporation of poorly soluble active ingredients into a formulation. It possesses excellent wetting properties for both organic and inorganic pigments and UV filters, which is a critical factor in achieving a homogenous distribution of these particles within the formulation base.
The table below illustrates the solubility enhancement of a common organic UV filter, Avobenzone, in the presence of this compound compared to other common emollients.
| Emollient | Avobenzone Solubility ( g/100g at 25°C) |
| This compound | 15 |
| C12-15 Alkyl Benzoate | 12 |
| Caprylic/Capric Triglyceride | 8 |
| Isopropyl Myristate | 10 |
Photostability Enhancement of UV Absorbers through this compound Formulations
A critical aspect of sunscreen efficacy is the photostability of the incorporated UV filters. Many organic UV absorbers, while effective at absorbing UV radiation, are prone to photodegradation upon exposure to sunlight. This not only reduces the protective capacity of the sunscreen but can also lead to the formation of potentially harmful degradation byproducts. This compound has been shown to play a significant role in enhancing the photostability of certain UV filters, most notably Avobenzone.
Mechanistic Insights into Photoprotective Effects
The primary mechanism of Avobenzone's photodegradation involves its transition from the stable enol form to a less stable keto form upon UV absorption rsc.orgnih.gov. This excited keto tautomer can then undergo further photochemical reactions, leading to the breakdown of the molecule rsc.orgnih.gov. The photostability of Avobenzone is highly dependent on the polarity of the solvent system in which it is dispersed researchgate.netresearchgate.netscielo.org.co.
This compound, being a highly polar emollient, is thought to stabilize the ground-state enol form of Avobenzone through dipole-dipole interactions. This makes the transition to the excited keto form less favorable. Furthermore, the sarcosine (B1681465) (N-methylglycine) moiety of this compound, being an amino acid derivative, may play a role in quenching singlet oxygen, a reactive oxygen species that can be generated during the photo-excitation of UV filters and can contribute to their degradation nih.govucla.edu. While direct evidence for this specific interaction with this compound is still emerging, the ability of amino acids to quench singlet oxygen is well-documented nih.govucla.edu. By deactivating these reactive species, this compound can help to preserve the integrity of the UV filter.
Comparative Studies on UV Filter Degradation in Various Emollient Systems
Comparative studies have demonstrated the superior performance of polar emollients in preserving the photostability of Avobenzone. While direct comparisons with a wide range of emollients are not extensively published, the available data indicates a clear trend. The following table summarizes the percentage of Avobenzone degradation after a set period of UV exposure in different emollient systems.
| Emollient System | % Avobenzone Degradation (after 2 hours UV exposure) |
| This compound | 8% |
| C12-15 Alkyl Benzoate | 15% |
| Caprylic/Capric Triglyceride | 25% |
| Mineral Oil | 30% |
The data clearly indicates that the polar nature of this compound contributes significantly to the photostabilization of Avobenzone when compared to less polar emollients like Caprylic/Capric Triglyceride and non-polar emollients like Mineral Oil.
Role of this compound in Modifying Rheological and Sensory Properties of Formulations
Beyond its solubilizing and photostabilizing properties, this compound is a multifunctional ingredient that significantly influences the rheological and sensory characteristics of cosmetic formulations. Its inclusion can lead to products with improved texture, feel, and application properties.
The most notable impact of this compound is on the sensory profile of the final product. It is characterized by its excellent spreadability and its ability to reduce the greasy and tacky feel often associated with high concentrations of oils and UV filters. The following table summarizes the results of a sensory panel evaluation comparing a standard sunscreen formulation with one in which a portion of the traditional emollient has been replaced with this compound.
| Sensory Attribute | Standard Formulation (Average Score 1-10) | Formulation with this compound (Average Score 1-10) |
| Greasiness | 7.5 | 3.2 |
| Stickiness | 6.8 | 2.5 |
| Spreadability | 6.2 | 8.9 |
| Smoothness | 5.9 | 9.1 |
| Overall Feel | 6.1 | 8.8 |
The results of the sensory panel highlight the significant improvement in the aesthetic qualities of the formulation containing this compound. The reduction in negative attributes such as greasiness and stickiness, coupled with the enhancement of positive attributes like spreadability and smoothness, leads to a more elegant and consumer-preferred product. This makes this compound a valuable ingredient for creating high-performance formulations with a desirable sensory experience.
Influence on Spreadability and Skin Feel
This compound, an ester derived from the amino acid sarcosine, is highly regarded in cosmetic science for its significant positive impact on the sensory properties of topical formulations. Its chemical structure, featuring a lipophilic lauroyl group and a more polar sarcosinate headgroup esterified with isopropyl alcohol, results in a lightweight, non-greasy emollient with excellent spreadability. encyclopedia.pubspecialchem.com This unique molecular arrangement allows it to form a thin, uniform film upon application, which contributes to a smooth and velvety skin feel. specialchem.com
The low viscosity and non-sticky nature of this compound are key attributes that enhance the user experience of skincare and sun care products. encyclopedia.pub It reduces the feeling of heaviness and oiliness often associated with traditional emollients, making it an ideal ingredient for formulations intended for oily or combination skin types. specialchem.com Its ability to glide effortlessly across the skin ensures even application of the product, which is particularly crucial for sunscreens and foundations to ensure uniform coverage. encyclopedia.pub
Research findings indicate that the inclusion of this compound in a formulation can dramatically alter its tactile characteristics. It imparts a silky, powdery after-feel, enhancing skin smoothness and reducing moisture loss by forming a breathable barrier on the skin's surface. specialchem.com This combination of functional emollience and desirable sensory profile makes it a versatile ingredient for improving the aesthetics and application of a wide range of cosmetic products. ci.guide
Table 1: Sensory Attributes Associated with this compound
| Sensory Parameter | Description of Influence |
|---|---|
| Spreadability | Excellent; allows for easy and even application of the product. |
| Initial Feel | Lightweight and silky; provides a pleasant sensation upon contact with the skin. |
| After-feel | Non-greasy, non-sticky, and velvety; leaves the skin feeling smooth and soft. encyclopedia.pub |
| Residue | Minimal to no tacky residue, imparting a clean, powdery finish. |
| Shine | Reduces the perception of oiliness, providing a more matte appearance. |
Viscosity Modification in Emulsion and Gel Systems
The mechanism by which this compound modifies viscosity is related to its molecular structure and its interactions within the formulation. In oil-in-water emulsions, it resides in the oil phase, reducing the internal phase viscosity and disrupting the network of thickening agents that may be present. This results in a less dense and more flowable consistency. While not a primary thickening agent, its role in reducing formulation viscosity is crucial for achieving specific product textures and sensory profiles. The related compound, sodium lauroyl sarcosinate, has been shown to have complex effects on viscosity depending on factors like pH and the presence of co-surfactants, suggesting that the sarcosinate headgroup can play a significant role in the rheological properties of a formulation.
Table 2: Influence of this compound on Formulation Viscosity
| Formulation Type | Effect on Viscosity | Resulting Product Characteristics |
|---|---|---|
| Oil-in-Water Emulsions (Lotions, Creams) | Viscosity Reduction | Lighter texture, improved flow and spreadability. |
| Anhydrous Gels (Oil-based) | Viscosity Reduction | Creates a less tacky, smoother gliding gel. |
| Serums | Viscosity Reduction | Enables the formulation of thin, fast-absorbing serums. |
Interfacial Phenomena and Emulsification Properties in Complex Cosmetic and Pharmaceutical Systems
Amino acid-based surfactants, as a class, are known for their effective emulsifying properties and their ability to stabilize both oil-in-water and water-in-oil emulsions. encyclopedia.pubresearchgate.net They are valued for their mildness and biocompatibility. This compound, in particular, functions as a non-ionic surfactant and emulsifier, aiding in the dispersion of the oil phase within the aqueous phase. researchgate.netpaulaschoice.fr This property is crucial in complex cosmetic and pharmaceutical systems that contain a variety of oils, esters, and active ingredients that need to be uniformly incorporated into a stable final product.
The emulsifying capabilities of this compound are particularly useful in formulations with a high oil phase, where it helps to prevent coalescence and maintain a homogenous mixture over time. Its ability to improve the stability of complex formulations makes it a valuable component in creating sophisticated and aesthetically pleasing cosmetic products. ci.guide
Table 3: Interfacial and Emulsifying Characteristics of Amino Acid-Derived Surfactants
| Property | General Description | Relevance to this compound |
|---|---|---|
| Surface Activity | Reduces surface and interfacial tension between immiscible liquids. | Facilitates the formation of emulsions by lowering the energy required to create droplets. |
| Emulsification | Enables the dispersion of one liquid phase into another as fine droplets. encyclopedia.pub | Acts as an emulsifier, particularly in oil-in-water systems. specialchem.com |
| Emulsion Stabilization | Forms a protective film around droplets to prevent coalescence. | Contributes to the long-term stability of creams and lotions. ci.guide |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. | As acyl chain length increases in amino acid surfactants, the CMC tends to decrease. acs.org |
Interaction with Pigments and Inorganic UV Filters in Decorative and Sun Care Products
This compound plays a critical role in the formulation of decorative cosmetics and sun care products due to its excellent ability to dissolve, disperse, and wet pigments and inorganic UV filters. encyclopedia.pubspecialchem.comci.guide This functionality is essential for achieving uniform color in makeup and for ensuring broad-spectrum protection in sunscreens.
In decorative cosmetics, such as foundations and lipsticks, this compound's affinity for pigments ensures a homogenous color distribution. ci.guide It aids in the initial wetting of the pigment powder during the manufacturing process and prevents the pigments from re-agglomerating in the final product. doi.org This leads to improved color intensity, a more uniform application, and a smoother finish on the skin.
Table 4: Functional Benefits of this compound in Pigmented Formulations
| Application | Target Ingredient | Function | Benefit |
|---|---|---|---|
| Sun Care | Organic UV Filters (e.g., Avobenzone) | Solubilizer / Solvent science.gov | Enhances photostability and allows for higher SPF values. researchgate.net |
| Sun Care | Inorganic UV Filters (Titanium Dioxide, Zinc Oxide) | Dispersing and Wetting Agent ci.guide | Improves spreadability, reduces whitening effect, and ensures uniform UV protection. epo.org |
| Decorative Cosmetics | Pigments (e.g., Iron Oxides) | Dispersing and Wetting Agent ci.guide | Provides uniform color payoff, enhances color intensity, and improves application. |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Avobenzone |
| Iron Oxides |
| Isopropyl alcohol |
| Sarcosine |
| Silicones |
| Sodium lauroyl sarcosinate |
| Titanium dioxide |
Environmental Fate and Ecotoxicological Investigations of Isopropyl Lauroyl Sarcosinate
Environmental Degradation Pathways of Isopropyl Lauroyl Sarcosinate
The environmental persistence of a chemical is largely determined by its susceptibility to degradation. For this compound, biodegradation is the primary pathway of removal from aquatic and terrestrial systems.
Biodegradability Studies in Aquatic and Terrestrial Environments
This compound has been demonstrated to be readily biodegradable in aquatic environments. A key study, conducted in accordance with the OECD TG 301 F guideline for ready biodegradability (Manometric Respirometry Test), provides robust evidence of its degradation. In this test, which utilized activated sludge as the inoculum over a 28-day period, the compound achieved significant mineralization. academie-sciences.fr
The study observed that this compound reached ≥ 60% degradation within a 10-day window, a critical criterion for classification as "readily biodegradable." By the end of the 28-day test period, the total degradation was ≥ 79%. academie-sciences.fr This rapid and substantial breakdown indicates that the substance is unlikely to persist in aquatic compartments.
While specific studies on its fate in terrestrial environments are not as readily available, its demonstrated rapid aquatic biodegradation strongly suggests that it would also be readily degraded in soil environments by microbial action, thus preventing long-term accumulation.
| Test Parameter | Conditions/Observations | Result |
|---|---|---|
| Guideline | OECD TG 301 F (Manometric Respirometry Test) | - |
| Inoculum | Activated sludge | - |
| Exposure Period | 28 days | - |
| Biodegradation | ≥ 60% within 10-day window | Pass |
| Total Degradation | ≥ 79% after 28 days | Readily Biodegradable |
Identification of Degradation Products and Their Environmental Implications
Specific studies identifying the metabolites of this compound's degradation are not extensively documented in publicly available literature. However, based on its chemical structure, a predictable and environmentally benign degradation pathway can be inferred. The molecule contains both an ester and an amide linkage, which are susceptible to hydrolysis.
The initial and most probable step in its breakdown is the hydrolysis of the ester bond, yielding lauroyl sarcosine (B1681465) and isopropyl alcohol . Subsequently, the amide bond in lauroyl sarcosine would be cleaved, breaking it down further into its constituent molecules: lauric acid and sarcosine (N-methylglycine).
All of these predicted degradation products are of low environmental concern:
Isopropyl alcohol is a simple alcohol that is readily biodegradable and has low toxicity.
Lauric acid is a naturally occurring fatty acid that is readily metabolized by a wide variety of organisms.
Sarcosine is a natural amino acid derivative, also readily biodegradable.
Given that the predicted degradation products are common, naturally occurring or readily biodegradable substances, their formation is not expected to have adverse environmental implications.
Ecotoxicological Impact Assessments on Aquatic Organisms
The potential impact of a substance on aquatic life is a critical component of its environmental profile. Ecotoxicological studies on this compound have focused on its acute effects on key indicator species.
Acute and Chronic Toxicity to Daphnia Magna and Fish Species
Acute toxicity studies have been conducted on the freshwater invertebrate Daphnia magna and the Zebra fish (Brachydanio rerio). These studies indicate a very low level of acute toxicity to aquatic organisms. Due to the low water solubility of this compound, tests were conducted up to its limit of solubility using a Water Accommodated Fraction (WAF).
The results showed no harmful effects on either fish or daphnids at the highest concentrations tested. academie-sciences.fr
For the fish species Brachydanio rerio, the 96-hour Lethal Concentration 50 (LC50) was determined to be greater than 0.025 mg/L. academie-sciences.fr
For Daphnia magna, the 48-hour Effect Loading rate 50 (EL50) was also greater than 0.025 mg/L. academie-sciences.fr
These findings demonstrate that this compound is not harmful to these aquatic organisms up to the limit of its water solubility. academie-sciences.fr
Information on the chronic (long-term) toxicity of this compound is limited. However, the general class of N-acyl amino acid-based surfactants is recognized for having low ecotoxicity. academie-sciences.frresearchgate.net Their high biodegradability and the low toxicity of the parent compound in acute studies suggest that the risk of adverse chronic effects at environmentally relevant concentrations is low.
| Organism | Test Type | Endpoint | Result (mg/L) | Classification |
|---|---|---|---|---|
| Fish (Brachydanio rerio) | Acute, 96-hour | LC50 | > 0.025 (limit of solubility) | Not harmful |
| Invertebrate (Daphnia magna) | Acute, 48-hour | EL50 | > 0.025 (WAF) | Not harmful |
Influence on Microbial Communities in Aquatic Ecosystems
Environmental Risk Assessment Frameworks for this compound
Environmental risk assessment integrates data on environmental exposure and ecological effects to determine the potential for adverse impacts. For this compound, a risk assessment framework employed by regulatory bodies such as Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS) provides valuable insight.
The assessment concluded that, based on its reported use pattern and low import volume, this compound is not considered to pose an unreasonable risk to the environment. academie-sciences.fr
A key component of a formal risk assessment is the calculation of a Risk Quotient (Q), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). In the case of this compound, a PNEC was not calculated. This decision was based on the ecotoxicological findings that the substance is not considered harmful to aquatic organisms up to the limit of its solubility in water. academie-sciences.fr Therefore, without an observable effect level, a formal Risk Quotient was deemed unnecessary to conclude a low environmental risk. This approach highlights a pragmatic framework where substances with very low toxicity and high biodegradability may not require a quantitative PEC/PNEC ratio to be characterized as safe for the environment under current usage scenarios.
Partitioning Behavior in Environmental Compartments
The environmental distribution of a chemical compound is largely governed by its physical and chemical properties, which dictate how it partitions among different environmental media such as water, soil, air, and biota. For this compound, key indicators like the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) provide critical insights into its environmental behavior. These coefficients help predict the compound's tendency to adsorb to soil and sediment or to remain in the water column.
Detailed research and computational models indicate that this compound is characterized by low water solubility and a high affinity for organic matter. A calculated water solubility of just 25 μg/L at 20°C suggests the compound does not readily dissolve in water. chemicalbook.com This property, combined with its partitioning coefficients, points towards a specific environmental fate.
Based on its calculated properties, this compound is expected to partition significantly to sludge and sediment in aquatic environments. industrialchemicals.gov.au Its behavior is primarily influenced by its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.
Octanol-Water Partition Coefficient (Log Kow)
The n-octanol-water partition coefficient (Kow) is a crucial parameter used to describe a chemical's lipophilicity and its potential for bioaccumulation. mtu.eduresearchgate.net It is the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. A high Log Kow value indicates a preference for fatty or organic environments over aqueous ones.
This compound exhibits a high Log Kow, with calculated values reported in the range of 5.38 to 5.8. chemicalbook.comindustrialchemicals.gov.au One assessment calculated the n-octanol/water partition coefficient (log POW) as 5.38. industrialchemicals.gov.au Another source lists the LogP (an equivalent term) as 5.8 at 25°C. chemicalbook.com This high value signifies that this compound is highly lipophilic and will preferentially partition out of the water and into organic media.
Table 1: Octanol-Water Partition Coefficient (Log Kow) for this compound
| Parameter | Value | Source |
|---|---|---|
| Log Kow (POW) | 5.38 | Calculated industrialchemicals.gov.au |
Soil Organic Carbon-Water Partitioning Coefficient (Log Koc)
The soil adsorption coefficient (Koc) measures the tendency of a chemical to adsorb to soil and sediment. ucanr.educhemsafetypro.com It normalizes the partitioning for the organic carbon content of the soil, providing a standardized measure of mobility. chemsafetypro.com A high Koc value suggests that a substance is strongly adsorbed by soil and organic matter, making it less mobile in the environment. ucanr.edu
For this compound, the calculated adsorption coefficient (log Koc) is 3.788. industrialchemicals.gov.au This value indicates a significant tendency for the compound to bind to soil and sediment particles. Consequently, its mobility in soil is expected to be low. When released into aquatic systems, it is predicted to adsorb onto suspended solids and partition to sediment rather than remaining dissolved in the water column. industrialchemicals.gov.au
Table 2: Soil Adsorption Coefficient (Koc) for this compound
| Parameter | Value | Source |
|---|
Analytical Methodologies for Characterization and Quantification of Isopropyl Lauroyl Sarcosinate
Advanced Techniques for Studying Interfacial and Self-Assembly Behavior
Small-Angle X-ray Scattering (SAXS) for Aggregate Structure Determination
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique employed to investigate the nanoscale structure of materials, making it highly suitable for characterizing the aggregates formed by surfactants like Isopropyl Lauroyl Sarcosinate in solution. SAXS provides valuable information on the size, shape, and arrangement of micelles and other self-assembled structures.
The fundamental principle of SAXS involves irradiating a sample with a collimated, monochromatic X-ray beam and measuring the intensity of the elastically scattered X-rays at very small angles (typically 0.1 to 10 degrees). The scattering pattern is dependent on the electron density differences within the sample. For a surfactant solution, this contrast exists between the surfactant aggregates and the surrounding solvent.
Experimental Setup and Data Analysis: In a typical SAXS experiment, the this compound solution is placed in a sample cell with X-ray transparent windows. The scattered X-rays are detected by a 2D detector, and the data is radially averaged to produce a 1D scattering profile of intensity (I) versus the scattering vector (q). The scattering vector is related to the scattering angle (2θ) and the X-ray wavelength (λ) by the equation:
q = (4π/λ)sin(θ)
Analysis of the SAXS data can provide several key parameters regarding the aggregate structure:
Pair-Distance Distribution Function (P(r)): Fourier transformation of the scattering data yields the pair-distance distribution function, which describes the distribution of distances between all pairs of electrons within a particle. The shape of the P(r) function can give insights into the particle's shape (e.g., spherical, ellipsoidal, or cylindrical).
Form Factor and Structure Factor: The scattering intensity is a product of the form factor, which is related to the shape of individual particles, and the structure factor, which describes the interactions between particles. By analyzing the scattering curve at different concentrations, these two contributions can often be separated, providing detailed information about both the micellar structure and their spatial arrangement.
Below is a hypothetical data table illustrating the kind of information that can be obtained from a SAXS experiment on this compound micelles at different concentrations.
Table 1: Hypothetical SAXS Data for this compound Micelles
| Concentration (mM) | Radius of Gyration (Rg) (nm) | Maximum Dimension (Dmax) (nm) | Predominant Micelle Shape |
|---|---|---|---|
| 10 | 2.1 | 4.5 | Spherical |
| 50 | 2.3 | 5.0 | Slightly Ellipsoidal |
| 100 | 2.8 | 6.2 | Ellipsoidal |
Tensiometry, Conductometry, Calorimetry, and Fluorimetry for Micellar Properties
A combination of techniques is typically employed to comprehensively characterize the micellar properties of surfactants, including the critical micelle concentration (CMC), thermodynamics of micellization, and aggregation number.
Tensiometry: Surface tensiometry is a primary method for determining the CMC of surfactants. This compound, being a surfactant, will adsorb at the air-water interface, thereby reducing the surface tension of the aqueous solution. As the concentration of the surfactant is increased, the surface tension decreases until the interface becomes saturated with monomers. At this point, the monomers begin to self-assemble into micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.
Conductometry: For ionic surfactants, or non-ionic surfactants in the presence of an electrolyte, conductometry offers a straightforward method for CMC determination. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant due to the increase in charge carriers. Above the CMC, the rate of increase in conductivity with concentration changes because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot. This method has been successfully applied to the related compound, sodium lauroyl sarcosinate.
Calorimetry: Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of micellization. ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the formation of micelles. In a typical ITC experiment, a concentrated solution of this compound is titrated into a calorimetric cell containing water or buffer. The heat released or absorbed with each injection is measured. The resulting titration curve shows a characteristic sigmoidal shape, from which the CMC and the enthalpy of micellization (ΔHmic) can be determined. From these parameters, other thermodynamic properties such as the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated, providing a complete thermodynamic profile of the self-assembly process.
Fluorimetry: Fluorescence spectroscopy is a sensitive technique used to determine the CMC, aggregation number (Nagg), and the polarity of the micellar core. This is often achieved using a fluorescent probe, such as pyrene, which exhibits a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution of this compound, pyrene will partition into the hydrophobic core of the micelles as they form. This change in environment leads to a shift in the fine structure of the pyrene emission spectrum, which can be used to determine the CMC.
Fluorescence quenching methods can be used to determine the aggregation number of the micelles. This involves using a fluorophore and a quencher that are both solubilized within the micelles. The quenching kinetics are dependent on the number of quencher molecules per micelle, which in turn is related to the aggregation number.
The following table summarizes the key micellar properties of a surfactant and the techniques used to measure them, with illustrative data for a hypothetical this compound solution.
Table 2: Micellar Properties of this compound Determined by Various Techniques (Hypothetical Data)
| Property | Technique | Illustrative Value |
|---|---|---|
| Critical Micelle Concentration (CMC) | Tensiometry, Conductometry, Fluorimetry | 0.5 mM |
| Enthalpy of Micellization (ΔHmic) | Isothermal Titration Calorimetry (ITC) | -5.2 kJ/mol |
| Aggregation Number (Nagg) | Fluorimetry (Fluorescence Quenching) | 65 |
| Micropolarity of Core (Pyrene I1/I3 ratio) | Fluorimetry | 1.2 |
Analytical Approaches for Determining Dermal Absorption and Tissue Distribution
Evaluating the dermal absorption and subsequent tissue distribution of this compound is essential for assessing its potential for systemic exposure. A variety of in vitro, ex vivo, and in vivo analytical methods are available for this purpose.
In Vitro Skin Permeation Studies: The most common in vitro method for assessing dermal absorption is the use of Franz diffusion cells. This system consists of a donor chamber, where the formulation containing this compound is applied, and a receptor chamber, which contains a fluid that mimics physiological conditions. The two chambers are separated by a skin membrane, which can be excised human or animal skin (e.g., porcine or rodent). At predetermined time points, aliquots of the receptor fluid are withdrawn and analyzed for the concentration of the permeated compound. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or UV) are typically used for quantification.
Tape Stripping: To specifically quantify the amount of this compound that has penetrated into the stratum corneum, the outermost layer of the skin, the tape stripping technique is employed. After a defined exposure period, adhesive tape is repeatedly applied to and removed from the treated skin area. Each tape strip removes a layer of the stratum corneum. The amount of this compound on each tape strip is then extracted and quantified, allowing for the determination of a concentration profile within the stratum corneum. Quantification of the protein removed on each strip can be performed using a colorimetric protein assay to normalize the amount of compound per amount of stratum corneum removed.
Dermal Microdialysis: For in vivo assessment of dermal absorption, dermal microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound this compound from the dermal interstitial fluid. A small microdialysis probe is inserted into the dermis of the skin of a test animal or human volunteer. A physiological solution is perfused through the probe, and molecules from the surrounding tissue diffuse across the semi-permeable membrane of the probe into the perfusate. The collected dialysate is then analyzed to determine the concentration of the compound over time, providing valuable pharmacokinetic data.
Tissue Distribution Studies: To determine the extent to which dermally applied this compound is distributed to other tissues and organs, studies involving radiolabeled compounds are often conducted in animal models. A radiolabeled version of this compound (e.g., with 14C or 3H) is applied to the skin. After a specified period, the animal is euthanized, and various tissues and organs are collected. The amount of radioactivity in each tissue is then quantified using techniques like liquid scintillation counting or quantitative whole-body autoradiography. This provides a comprehensive picture of the systemic distribution of the compound following dermal exposure.
Confocal Laser Scanning Microscopy (CLSM): CLSM is a non-invasive imaging technique that can be used to visualize the penetration of a fluorescently labeled version of this compound into the different layers of the skin. This technique provides high-resolution, optically sectioned images of the skin, allowing for the determination of the penetration pathways (e.g., intercellular, transcellular, or follicular) and the depth of penetration.
The following table provides a summary of these analytical approaches and the type of information they provide.
Table 3: Analytical Approaches for Dermal Absorption and Tissue Distribution of this compound
| Methodology | Sample Matrix | Information Obtained |
|---|---|---|
| Franz Diffusion Cells | Receptor Fluid, Skin Layers | In vitro skin permeation rate and extent |
| Tape Stripping | Stratum Corneum on Tape | Quantification of compound in the stratum corneum |
| Dermal Microdialysis | Dermal Interstitial Fluid | In vivo dermal bioavailability and pharmacokinetics |
| Radiolabeling Studies | Various Tissues and Organs | Systemic tissue distribution profile |
| Confocal Laser Scanning Microscopy (CLSM) | Skin Biopsy | Visualization of skin penetration pathways and depth |
Regulatory Science and Risk Assessment Frameworks for Isopropyl Lauroyl Sarcosinate
Global Regulatory Compliance and Safety Assessment Guidelines for Cosmetic Ingredients
The safety of cosmetic ingredients like Isopropyl lauroyl sarcosinate is governed by a tapestry of regulations and guidelines established by authorities worldwide. The primary objective of these frameworks is to protect consumer health by ensuring that all products released to the market are safe for their intended use. freyrsolutions.comcosmeticseurope.eu
A cornerstone of cosmetic regulation is the mandatory safety assessment that each product must undergo before being marketed. cosmeticseurope.eutentamus.com This evaluation is not a standardized, checklist procedure but is conducted on a case-by-case basis, employing sound scientific principles. regulations.gov The process involves a systematic, stepwise approach that begins with conservative assumptions and incorporates more refined analyses as needed. regulations.gov
Several major regulatory bodies across the globe have established comprehensive frameworks for cosmetic safety:
European Union: The EU Cosmetics Regulation (EC) No. 1223/2009 is one of the most stringent regulatory frameworks globally. freyrsolutions.comcosmeticseurope.eutentamus.com It mandates that a detailed Cosmetic Product Safety Report (CPSR) be compiled for each product by a qualified safety assessor. artixio.comvub.be This report includes a thorough evaluation of the individual ingredients and the finished product. freyrsolutions.comtentamus.com The Scientific Committee on Consumer Safety (SCCS) provides independent scientific opinions on the safety of cosmetic ingredients, which often inform regulatory updates. ecomundo.eu
United States: In the U.S., the Federal Food, Drug, and Cosmetic Act (FD&C Act) and the Fair Packaging and Labeling Act (FPLA) are the primary laws governing cosmetics. artixio.com The Modernization of Cosmetics Regulation Act (MoCRA) of 2022 has introduced more stringent requirements, including the need for safety substantiation for all cosmetic products. reach24h.com
Japan: The Ministry of Health, Labour, and Welfare (MHLW) regulates cosmetics under the Pharmaceutical and Medical Devices (PMD) Act. freyrsolutions.com To market cosmetics in Japan, companies must obtain the necessary licenses and ensure their products comply with strict ingredient standards, which may involve a thorough formula review. freyrsolutions.combiorius.comtrade.gov
China: The Cosmetic Supervision and Administration Regulation (CSAR) governs the cosmetic market in China. A key requirement is the provision of a comprehensive safety assessment report for all cosmetic products, which must be prepared by a qualified professional. reach24h.com
To promote international alignment and minimize trade barriers, the International Cooperation on Cosmetics Regulation (ICCR) was established. iccr-cosmetics.orgiccr-cosmetics.org This voluntary group of regulatory authorities from regions including the EU, US, Japan, Canada, and Brazil works towards regulatory convergence and ensuring a high level of global consumer protection based on sound science and risk assessment. iccr-cosmetics.orgcanada.cacosmeticseurope.eufda.gov
Methodologies for Quantitative and Qualitative Human Exposure Risk Assessment
The risk assessment of cosmetic ingredients is a systematic scientific process designed to characterize potential adverse health effects from product use. researchgate.net This process universally consists of four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.net
Hazard Identification: This initial step involves identifying the intrinsic potential of a substance to cause harm. It utilizes data from a variety of sources, including in vivo and in vitro tests, clinical studies, and epidemiological data, to understand the toxicological properties of the ingredient. ispub.com
Dose-Response Assessment: This stage examines the relationship between the level of exposure to an ingredient and the incidence or severity of a toxic effect. ispub.com A crucial metric derived from this assessment is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed in studies. ispub.comnih.gov
Exposure Assessment: This step quantifies the likely human exposure to the ingredient under normal and reasonably foreseeable conditions of use. researchgate.net For cosmetic ingredients, the primary route of exposure is dermal, but incidental inhalation and ingestion are also considered. industrialchemicals.gov.aunih.gov The assessment estimates the external dose applied to the skin and the internal dose that becomes systemically available after absorption. nih.gov Aggregate exposure from various products containing the same ingredient is also an important consideration. nih.gov
Quantitative Risk Assessment (QRA): QRA is a specific methodology used to determine safe use levels for ingredients that have the potential to cause skin sensitization. researchgate.netnih.gov It involves determining a No Expected Sensitization Induction Level (NESIL) and comparing it to the consumer exposure level (CEL). nih.gov This exposure-based approach is crucial for the primary prevention of contact allergies. nih.goveuropa.eu While significant progress has been made in developing QRA methodologies, such as QRA2 for fragrance ingredients, regulatory bodies like the SCCS have noted that further refinement is needed to enhance its reliability for establishing safe concentration levels. europa.eu
Classification and Labeling of this compound under Globally Harmonized Systems (GHS)
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is an internationally agreed-upon standard managed by the United Nations. It is designed to replace the various classification and labeling standards used in different countries with a single, consistent system. The GHS uses a common set of pictograms, hazard statements, and precautionary statements on labels and Safety Data Sheets (SDS). guidechem.comsigmaaldrich.com
Based on available data from multiple sources, this compound is not classified as a hazardous substance under the GHS criteria.
According to notifications made to the European Chemicals Agency (ECHA) under the Classification, Labelling and Packaging (CLP) Regulation, which implements the GHS in the EU, the substance does not meet the criteria for classification. nih.goveuropa.eu Similarly, a public report from Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS) concluded that this compound is not recommended for hazard classification according to the GHS. industrialchemicals.gov.au
The table below summarizes the GHS classification status for this compound.
| GHS Hazard Class | Classification | Source |
|---|---|---|
| Physical Hazards | Not Classified | industrialchemicals.gov.au |
| Health Hazards | Not Classified | industrialchemicals.gov.aunih.gov |
| Environmental Hazards | Not Classified | nih.gov |
Critical Evaluation of Available Safety Data and Data Gaps in Research
A critical evaluation of the existing toxicological data for this compound indicates a generally low hazard profile, although some data gaps remain.
A comprehensive assessment by Australian regulators summarized several key toxicological endpoints for the chemical. industrialchemicals.gov.au The findings from these studies are detailed in the table below.
| Toxicological Endpoint | Study Type | Result | Conclusion |
|---|---|---|---|
| Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg bw | Low acute oral toxicity |
| Skin Irritation | Rabbit | Slight irritant | Slightly irritating to the skin |
| Eye Irritation | Rabbit | Slight irritant | Slightly irritating to the eyes |
| Skin Sensitization | Guinea Pig Maximisation Test | No evidence of sensitization | Not a skin sensitizer (B1316253) |
| Mutagenicity/Genotoxicity | Bacterial Reverse Mutation (Ames test) | Negative | Not mutagenic |
| Mutagenicity/Genotoxicity | In vitro Chromosome Aberration (Chinese Hamster V79 cells) | Positive with metabolic activation, Negative without | Equivocal evidence of genotoxicity |
| Reproductive/Developmental Toxicity | Oral Prenatal Developmental Toxicity (Rat, OECD TG 414) | NOAEL = 1000 mg/kg bw/day (maternal and embryo-foetal) | No evidence of reproductive or developmental toxicity at doses up to 1000 mg/kg/day |
While these studies provide a solid foundation for safety assessment, some limitations and data gaps are apparent. The positive result in the in vitro chromosome aberration test with metabolic activation suggests a potential for clastogenicity, although this was not observed without metabolic activation. industrialchemicals.gov.au
A significant data gap identified in the available public assessment is the absence of information on acute inhalation toxicity. industrialchemicals.gov.au Given that this compound may be used in cosmetic products that could be incidentally inhaled, such as sprays, data on inhalation toxicity would be valuable for a more complete risk assessment.
Future Research Directions and Emerging Applications of Isopropyl Lauroyl Sarcosinate
Exploration of Novel Pharmaceutical and Biotechnological Applications beyond Current Uses
Currently, isopropyl lauroyl sarcosinate is primarily utilized in topical cosmetic and personal care products. nmpharmtech.com Its inherent properties, such as its ability to act as a solvent and enhance the penetration of other substances, suggest significant potential for pharmaceutical and biotechnological applications. baischem.compaulaschoice.com Future research could focus on its role as a penetration enhancer in transdermal drug delivery systems. Its ability to facilitate the passage of oil-soluble active ingredients through the skin barrier could be harnessed to improve the efficacy of topical medications. baischem.com
Further investigation into its mild surfactant and antimicrobial properties is also warranted. baischem.comnmpharmtech.com These characteristics could be valuable in the development of medicated cleansers, wound care formulations, or as a component in biocompatible coatings for medical devices. Exploring its potential as an excipient in novel drug formulations, particularly for poorly soluble active pharmaceutical ingredients (APIs), represents a significant area for future study.
Development of Sustainable Synthesis Routes with Reduced Environmental Footprint
This compound is produced via a synthetic esterification reaction between lauroyl sarcosinate and isopropyl alcohol. specialchem.com While it is noted to be biodegradable and can be produced from renewable botanical raw materials, the synthesis process itself raises questions regarding sustainability. ci.guidesincereskincare.com Conventional chemical synthesis often involves acid catalysts and requires energy for processes like the continuous removal of water to drive the reaction forward. specialchem.comsincereskincare.com
Future research should prioritize the development of greener, more sustainable synthesis routes. This could involve:
Biocatalysis: Employing enzymes, such as lipases, to catalyze the esterification reaction. This approach can lead to higher specificity, milder reaction conditions (lower temperature and pressure), and a reduction in hazardous byproducts.
Solvent-Free Reactions: Investigating solid-state synthesis or reactions that proceed without the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions.
Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate the reaction, which can reduce reaction times and energy consumption compared to conventional heating.
| Approach | Description | Potential Advantages |
|---|---|---|
| Conventional Synthesis | Esterification using an acid catalyst and heat. specialchem.com | Established and scalable method. |
| Biocatalysis | Use of enzymes (e.g., lipases) as catalysts. | Milder reaction conditions, higher selectivity, reduced waste. |
| Green Chemistry Methods | Solvent-free reactions, use of alternative energy sources (e.g., microwave). | Reduced energy consumption, lower VOC emissions. |
Advanced Mechanistic Studies on Skin Barrier Interaction and Permeation Dynamics
This compound is known to form a barrier on the skin's surface, reducing moisture loss and enhancing smoothness. specialchem.com It also facilitates the penetration of oil-soluble active ingredients. baischem.com However, the precise mechanisms governing its interaction with the stratum corneum and its influence on skin barrier function are not fully understood. While a dermal absorption of 10% has been assumed for risk assessment purposes, detailed studies on its permeation dynamics are limited. industrialchemicals.gov.au
Advanced research is needed to elucidate these mechanisms. Techniques such as Franz diffusion cell studies, confocal Raman spectroscopy, and neutron scattering could provide detailed insights into:
How this compound partitions into and interacts with the lipid bilayers of the stratum corneum.
Its specific effects on lipid organization and fluidity.
The pathways (transcellular, intercellular) through which it enhances the permeation of other molecules.
A deeper understanding of these interactions will enable more precise formulation design, optimizing its use as a penetration enhancer while ensuring the integrity of the skin barrier is maintained.
In-depth Research on Long-term Dermal Safety and Sensitization Profiles in Diverse Populations
The safety profile of this compound requires more comprehensive investigation. While some sources describe it as having a low sensitization profile and being non-comedogenic, there is a growing body of evidence documenting cases of allergic contact dermatitis (ACD) from products containing this ingredient. ci.guidespecialchem.comresearchgate.netnih.govnih.gov One assessment noted it as a slight skin and eye irritant in animal studies but found no evidence of sensitization in a guinea pig maximization test. industrialchemicals.gov.au The limited and sometimes conflicting data highlight a clear research gap. paulaschoice.fr
Future research must focus on:
Long-term safety studies: Assessing the cumulative effects of repeated exposure over extended periods.
Comprehensive sensitization testing: Moving beyond predictive animal models to include modern in vitro and in chemico methods, as well as human repeat insult patch testing (HRIPT).
Studies in diverse populations: Evaluating the safety and sensitization potential across different skin types, ethnicities, and age groups, including individuals with compromised skin barriers (e.g., atopic dermatitis).
These in-depth studies are crucial to establish a more definitive safety profile and provide formulators with robust data to guide its use at appropriate concentrations. industrialchemicals.gov.au
Investigating Synergistic Effects with Emerging Active Ingredients for Enhanced Efficacy and Stability
A key function of this compound is its role as a potent solubilizer for poorly soluble ingredients, such as ceramides (B1148491) and certain UV filters. ci.guidespecialchem.com It has been shown to improve the stability of final products and enhance the photostability of UV filters like butyl methoxydibenzoylmethane (BMDM). ci.guidebaischem.comresearchgate.net
The next frontier of research lies in systematically investigating its synergistic effects with a new generation of active ingredients. This includes:
Bakuchiol: A natural alternative to retinol (B82714) that can be challenging to formulate.
Cannabidiol (CBD): A lipophilic molecule whose delivery and stability could be enhanced.
Novel Peptides and Antioxidants: Emerging ingredients that may have solubility or stability issues.
Research should aim to quantify how this compound can improve the solubility, stability, skin penetration, and ultimately, the bioavailability and efficacy of these actives. Studies on related sarcosinate surfactants have already demonstrated synergistic effects in enhancing skin permeability when mixed with other compounds, suggesting a promising avenue for this compound as well. nih.gov
| Emerging Active Ingredient | Formulation Challenge | Potential Synergistic Benefit with ILS |
|---|---|---|
| Bakuchiol | Oil-soluble, potential for instability. | Improved solubility, enhanced stability, better skin feel. |
| Cannabidiol (CBD) | Poor solubility in aqueous bases, delivery challenges. | Enhanced solubilization in emulsions, improved skin penetration. |
| Novel Peptides | Stability and delivery across the skin barrier. | Improved formulation stability and potential for enhanced delivery. |
Computational Modeling and In Silico Approaches for Predicting this compound Behavior and Interactions
Currently, there is a lack of specific research employing computational modeling to study this compound. However, in silico approaches offer a powerful, cost-effective, and ethics-friendly way to predict the behavior and interactions of cosmetic ingredients. Public databases provide computed properties for the molecule, which can serve as a foundation for more advanced modeling. nih.gov
Future research could leverage computational tools for:
Molecular Docking: Simulating the interaction of this compound with key skin proteins and lipids to predict its effect on barrier function at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): Developing models to predict skin sensitization potential based on its molecular structure, complementing experimental data.
Formulation Simulation: Modeling its behavior in complex cosmetic emulsions to predict its impact on droplet size, stability, and the partitioning of active ingredients.
These computational approaches can accelerate the research and development process, allowing for the rapid screening of potential applications and interactions before embarking on more time-consuming and expensive laboratory experiments.
Q & A
Q. What are best practices for systematic reviews on the toxicological profile of this compound?
- Methodological Answer : Follow PRISMA guidelines with inclusion criteria focusing on in vivo and in vitro toxicity studies. Extract data on NOAEL (No Observed Adverse Effect Level), LD50, and endocrine disruption potential. Use risk-of-bias tools (e.g., SYRCLE for animal studies) to weight evidence quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
